![molecular formula C14H20ClFN2O2 B1383438 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 1795486-28-0](/img/structure/B1383438.png)
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride
Overview
Description
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride (3-AFMMPH) is a synthetic compound composed of amino, fluorine, and morpholine groups, and is an important intermediate in the synthesis of many organic compounds. It has a wide range of applications in the pharmaceutical, agricultural, and chemical industries. 3-AFMMPH has been found to have a variety of biological activities, including anti-inflammatory, anti-microbial, anti-cancer, and anti-fungal activities. In addition, 3-AFMMPH has been used as an insecticide and as a disinfectant.
Scientific Research Applications
Antitumor Activity
Compounds structurally related to 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride have shown promising results in antitumor activity. The synthesis of tertiary aminoalkanol hydrochlorides, which include similar compounds, revealed their potential in inhibiting tumor growth. Specifically, studies have demonstrated the capability of these compounds to combat various forms of cancer cells (Isakhanyan et al., 2016), (Tang & Fu, 2018).
Antidepressive Properties
Another application of similar compounds is in the treatment of depression. A study synthesized a compound closely related to 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride and evaluated its antidepressant activities, showing promising results in animal models (Yuan, 2012).
Antibacterial Activity
Compounds in this family have also been explored for their antibacterial properties. A study focusing on tertiary aminoalkanols hydrochlorides, which are structurally similar to the compound , indicated significant antibacterial activity against various bacterial strains (Isakhanyan et al., 2014).
Neurokinin-1 Receptor Antagonism
Research has also explored the potential of related compounds as neurokinin-1 receptor antagonists, which can be effective in treating conditions like depression and emesis. A study demonstrated the synthesis and effectiveness of a compound with similarities in molecular structure in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
properties
IUPAC Name |
2-(aminomethyl)-3-(3-fluorophenyl)-1-morpholin-4-ylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2.ClH/c15-13-3-1-2-11(9-13)8-12(10-16)14(18)17-4-6-19-7-5-17;/h1-3,9,12H,4-8,10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYPOXCBONLGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC(=CC=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.